molecular formula C17H11ClN2O2 B4893774 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione

8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione

Cat. No. B4893774
M. Wt: 310.7 g/mol
InChI Key: QXCSGYFYYZDSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione, also known as CPQ, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. CPQ belongs to the family of quinazoline derivatives and has been studied extensively for its biological activities.

Mechanism of Action

The mechanism of action of 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is not fully understood, but it is believed to act through various pathways. 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anti-cancer activity. Additionally, 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been shown to have various biochemical and physiological effects. Studies have shown that 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione can induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. Additionally, 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

Advantages and Limitations for Lab Experiments

One advantage of using 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for developing anti-cancer drugs with fewer side effects. However, one limitation of using 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione. One area of interest is the development of 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione-based drugs for the treatment of cancer and inflammation. Another area of interest is the study of 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione's potential neuroprotective effects and its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione and its effects on various signaling pathways.

Synthesis Methods

8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione can be synthesized through a multi-step process involving the condensation of 2-chloroaniline with 2-phenylacetyl chloride, followed by cyclization with phosgene. The final product is obtained through a reaction with sodium hydroxide and 1,2-dichloroethane.

Scientific Research Applications

8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been observed to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

8-chloro-2-hydroxy-3-phenyl-1H-pyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2/c18-11-6-7-12-13(8-11)20-9-14(21)15(16(20)19-17(12)22)10-4-2-1-3-5-10/h1-8,21H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCSGYFYYZDSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C2=NC(=O)C3=C(N21)C=C(C=C3)Cl)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione

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